molecular formula C17H10N2O4 B2393978 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one CAS No. 2309798-26-1

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Cat. No. B2393978
CAS RN: 2309798-26-1
M. Wt: 306.277
InChI Key: AGNRDUDVCXKHID-UHFFFAOYSA-N
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Description

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as coumestrol quinazoline, is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

Coumestrol quinazoline exerts its anti-cancer effects by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline prevents the DNA from unwinding, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Coumestrol quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. Coumestrol quinazoline has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression and regulation.

Advantages and Limitations for Lab Experiments

Coumestrol quinazoline has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II, making it a valuable tool for studying the role of topoisomerase II in DNA replication and repair. Coumestrol quinazoline is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is its potential toxicity. It has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells, raising concerns about its potential side effects.

Future Directions

There are several future directions for research on 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline. One area of research is the development of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline with other anti-cancer agents.
Conclusion:
In conclusion, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is a potent inhibitor of topoisomerase II with potential applications in cancer treatment. It has several biochemical and physiological effects and is relatively easy to synthesize. However, its potential toxicity raises concerns about its use as a therapeutic agent. Further research is needed to fully understand the potential of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline for cancer treatment and other diseases.

Synthesis Methods

Coumestrol quinazoline can be synthesized using various methods, including the condensation reaction between 3-acetyl-4-hydroxycoumarin and anthranilic acid in the presence of phosphorus oxychloride. Another method involves the reaction between 3-acetyl-4-hydroxycoumarin and 2-aminobenzoic acid in the presence of acetic anhydride and pyridine.

Scientific Research Applications

Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Coumestrol quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

2309798-26-1

Product Name

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Molecular Formula

C17H10N2O4

Molecular Weight

306.277

IUPAC Name

2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21)

InChI Key

AGNRDUDVCXKHID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O

solubility

not available

Origin of Product

United States

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